molecular formula C6H12Cl2N2O B2503608 N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride CAS No. 2193066-68-9

N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride

Cat. No.: B2503608
CAS No.: 2193066-68-9
M. Wt: 199.08
InChI Key: HUUJLKHKAYNBCU-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C6H12Cl2N2O and a molecular weight of 199.08. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the methylation of 1-(2-methyloxazol-4-yl)methanamine followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride: This compound has a similar structure but contains a thiazole ring instead of an oxazole ring.

    N-Methyl-1-(2-methyloxazol-4-yl)methanamine hydrochloride: This compound is similar but exists as a hydrochloride salt instead of a dihydrochloride salt.

Uniqueness: N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.2ClH/c1-5-8-6(3-7-2)4-9-5;;/h4,7H,3H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUJLKHKAYNBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CNC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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